molecular formula C23H23NO4 B2779197 6-methyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one CAS No. 1795301-55-1

6-methyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Cat. No.: B2779197
CAS No.: 1795301-55-1
M. Wt: 377.44
InChI Key: GRWMRMANFGDSNK-UHFFFAOYSA-N
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Description

“6-methyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one” is a complex organic compound that features a pyranone core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-methyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one” typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyranone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the naphthalen-1-yl group: This step may involve Friedel-Crafts acylation or other suitable methods to introduce the naphthalene moiety.

    Introduction of the piperidin-4-yl group: This can be done through nucleophilic substitution or other relevant reactions.

    Final modifications: Additional steps to introduce the methyl group and other functional groups as needed.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions.

    Purification processes: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“6-methyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Various catalysts may be used to facilitate specific reactions, including transition metal catalysts.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine

In medicinal chemistry, “6-methyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one” may be investigated for its potential therapeutic effects. It could be a candidate for drug development targeting specific diseases or conditions.

Industry

In industry, this compound may find applications in the development of new materials or as a specialty chemical in various processes.

Mechanism of Action

The mechanism of action of “6-methyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to receptors: The compound may interact with specific receptors in biological systems, modulating their activity.

    Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound may influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one: A similar compound lacking the methyl group.

    6-methyl-4-((1-(2-(phenyl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one: A compound with a phenyl group instead of the naphthalene moiety.

Uniqueness

“6-methyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one” is unique due to the specific combination of functional groups and its potential for diverse applications. The presence of the naphthalene moiety may impart unique properties compared to similar compounds.

Properties

IUPAC Name

6-methyl-4-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-16-13-20(15-23(26)27-16)28-19-9-11-24(12-10-19)22(25)14-18-7-4-6-17-5-2-3-8-21(17)18/h2-8,13,15,19H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWMRMANFGDSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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